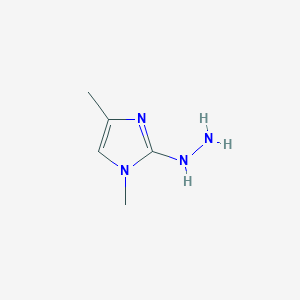![molecular formula C11H10ClN5O2 B10901889 4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol](/img/structure/B10901889.png)
4-{(E)-[2-(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is formed by the condensation reaction between 2,4-dihydroxybenzaldehyde and 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. It is known for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone typically involves the condensation reaction of 2,4-dihydroxybenzaldehyde with 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. This reaction is usually carried out in a solvent such as methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone can undergo various chemical reactions, including:
Condensation Reactions: Formation of hydrazones and Schiff bases.
Oxidation and Reduction: Potential for oxidation to form corresponding oximes or reduction to amines.
Substitution Reactions: Possible substitution reactions at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Condensation: Methanol as a solvent, reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Hydrazones: Formed through condensation reactions.
Oximes: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dihydroxybenzaldehyde 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazone is unique due to its specific structure, which combines the properties of both 2,4-dihydroxybenzaldehyde and 1-(4-amino-6-chloro-2-pyrimidinyl)hydrazine. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10ClN5O2 |
|---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-[(E)-[(4-amino-6-chloropyrimidin-2-yl)hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H10ClN5O2/c12-9-4-10(13)16-11(15-9)17-14-5-6-1-2-7(18)3-8(6)19/h1-5,18-19H,(H3,13,15,16,17)/b14-5+ |
InChI Key |
SRIOGYPENBGUOV-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC2=NC(=CC(=N2)Cl)N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC2=NC(=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(bicyclo[2.2.1]hept-2-ylidene)-4-(dimethylamino)benzohydrazide](/img/structure/B10901810.png)
![5-(4-Isopropoxybenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one](/img/structure/B10901816.png)
![4-[(4Z)-4-(4-{2-[(4-carboxyphenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10901818.png)
![N,N-diethyl-4-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}aniline](/img/structure/B10901826.png)
![3-(1H-1,2,4-Triazol-1-YL)-N~1~-[3-(trifluoromethyl)benzyl]-1-adamantanecarboxamide](/img/structure/B10901832.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B10901841.png)

![3-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10901850.png)
![(17E)-17-{(2E)-[(1-methyl-1H-pyrazol-4-yl)methylidene]hydrazinylidene}estra-1,3,5(10)-trien-3-ol](/img/structure/B10901855.png)

![N~2~-[1-(4-Fluorobenzyl)-1H-pyrazol-4-YL]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10901864.png)
![N-cyclopropyl-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10901869.png)

![2-{[(2-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}ethyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10901886.png)
